4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole
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Overview
Description
4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole is a heterocyclic compound that features both pyrazole and thiazole rings
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
The synthesis of 4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole typically involves the reaction of 4-bromopyrazole with a thiazole derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom.
Scientific Research Applications
4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Comparison with Similar Compounds
4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole can be compared with other similar compounds such as:
4-Bromopyrazole: A simpler structure that lacks the thiazole ring but shares the pyrazole core.
2-Methyl-1,3-thiazole: Contains the thiazole ring but lacks the pyrazole moiety.
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzonitrile: A related compound with a benzonitrile group instead of the thiazole ring.
These comparisons highlight the unique combination of pyrazole and thiazole rings in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c1-6-11-8(5-13-6)4-12-3-7(9)2-10-12/h2-3,5H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXUWJUKCPDXFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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